1H NMR and 13C NMR chemical shifts of 1-(4-Bromo-5-chloro-2-methoxyphenyl)ethan-1-one
1H NMR and 13C NMR chemical shifts of 1-(4-Bromo-5-chloro-2-methoxyphenyl)ethan-1-one
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-(4-Bromo-5-chloro-2-methoxyphenyl)ethan-1-one
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and unambiguous technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra for 1-(4-Bromo-5-chloro-2-methoxyphenyl)ethan-1-one. In the absence of published experimental data for this specific molecule, this document leverages established NMR principles, substituent effect analysis, and computational prediction tools to offer a detailed interpretation of the expected spectral features. This work is intended for researchers, chemists, and drug development professionals who rely on NMR for structural verification and characterization. We will explore the theoretical underpinnings of the predicted chemical shifts, provide a robust experimental protocol for data acquisition, and present the data in a clear, accessible format.
Introduction to the Structural Analysis of 1-(4-Bromo-5-chloro-2-methoxyphenyl)ethan-1-one
The compound 1-(4-Bromo-5-chloro-2-methoxyphenyl)ethan-1-one is a substituted acetophenone. Its structure, featuring a heavily substituted aromatic ring, presents an interesting case for NMR analysis. The interplay of electron-donating (methoxy) and electron-withdrawing (acetyl, bromo, chloro) groups creates a distinct electronic environment for each proton and carbon atom, which is directly reflected in the NMR spectrum.
The elucidation of such a structure is critically dependent on techniques like ¹H and ¹³C NMR spectroscopy.[1] These methods provide precise information about the molecular skeleton, the chemical environment of individual atoms, and the connectivity between them. This guide serves to deconstruct the anticipated NMR data for this molecule, providing a foundational understanding of how its unique structural features translate into specific spectral signals.
Molecular Structure and Atom Numbering:
For clarity throughout this guide, the following numbering scheme will be used for 1-(4-Bromo-5-chloro-2-methoxyphenyl)ethan-1-one:
Caption: Structure and numbering of 1-(4-Bromo-5-chloro-2-methoxyphenyl)ethan-1-one.
Theoretical Principles: Understanding Substituent Effects
The chemical shift (δ) of a nucleus in NMR is determined by its local electronic environment. Electron-withdrawing groups (EWGs) decrease the electron density around a nucleus, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) increase electron density, "shielding" the nucleus and moving its signal to a lower chemical shift (upfield).
In 1-(4-Bromo-5-chloro-2-methoxyphenyl)ethan-1-one, the substituents dictate the spectral outcome:
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Methoxy Group (-OCH₃) at C2: This is a strong electron-donating group through resonance and electron-withdrawing through induction. Its net effect is strongly activating, increasing electron density primarily at the ortho (C1, C3) and para (C5) positions.
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Acetyl Group (-COCH₃) at C1: This is a moderate electron-withdrawing group, deactivating the ring and drawing electron density away, particularly from the ortho (C2, C6) and para (C4) positions.
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Halogens (-Br at C4, -Cl at C5): Halogens are deactivating due to their strong inductive electron withdrawal but can donate electron density weakly through resonance. Their primary effect is deshielding.
The final chemical shift of each aromatic proton and carbon is a complex vector sum of these competing effects.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is generated based on established substituent chemical shift increment values and computational algorithms.[2] The solvent is assumed to be Chloroform-d (CDCl₃), a common choice for small organic molecules.[3][4][5]
Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
| Atom | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|---|
| H6 | ~7.7 | s | 1H | Aromatic CH | This proton is ortho to the deshielding acetyl group and is expected to be the most downfield of the aromatic protons. |
| H3 | ~7.1 | s | 1H | Aromatic CH | This proton is ortho to the shielding methoxy group but also influenced by the nearby bromo and chloro substituents. |
| OCH₃ | ~3.9 | s | 3H | Methoxy | The chemical shift is typical for a methoxy group attached to an aromatic ring. It is a singlet as there are no adjacent protons. |
| COCH₃ | ~2.6 | s | 3H | Acetyl Methyl | This value is characteristic of a methyl ketone. It is a singlet due to the absence of adjacent protons. |
Analysis of ¹H Spectrum: The most notable feature is the presence of two singlets in the aromatic region. Due to the substitution pattern, the two aromatic protons (H3 and H6) are not adjacent and therefore do not exhibit spin-spin coupling to each other. Their chemical shifts are distinct due to the different electronic environments. H6 is significantly deshielded by the adjacent electron-withdrawing acetyl group. H3 is shielded by the adjacent methoxy group, placing it further upfield. The methoxy and acetyl methyl protons appear as sharp singlets, as expected.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule. The predicted spectrum is based on computational models that factor in the electronic effects of each substituent.[6][7]
Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃, Proton Decoupled)
| Atom | Predicted δ (ppm) | Assignment | Rationale |
|---|---|---|---|
| C7 | ~198 | C=O | The carbonyl carbon of the acetyl group is highly deshielded and appears significantly downfield. |
| C2 | ~158 | C-OCH₃ | Aromatic carbon attached to the highly electronegative oxygen of the methoxy group. |
| C1 | ~135 | C-C=O | The ipso-carbon attached to the acetyl group. |
| C6 | ~132 | C-H | Aromatic methine carbon, deshielded by the adjacent acetyl group. |
| C4 | ~128 | C-Br | The ipso-carbon attached to bromine. |
| C5 | ~125 | C-Cl | The ipso-carbon attached to chlorine. |
| C3 | ~115 | C-H | Aromatic methine carbon, shielded by the adjacent methoxy group. |
| OCH₃ | ~56 | Methoxy | Typical chemical shift for a methoxy carbon. |
| C8 | ~26 | Acetyl Methyl | The methyl carbon of the acetyl group, appearing in the aliphatic region. |
Analysis of ¹³C Spectrum: The spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The carbonyl carbon (C7) is the most downfield signal. The aromatic region will contain six signals, with the carbon attached to the methoxy group (C2) being the most deshielded among them due to the direct attachment to oxygen. The two aromatic CH carbons (C3 and C6) are distinguishable based on the shielding/deshielding effects of their neighbors. The aliphatic region will contain the two methyl carbons from the methoxy and acetyl groups.
Standard Experimental Protocol for NMR Data Acquisition
To obtain high-quality experimental data for validation, a rigorous and standardized protocol is essential. The following procedure outlines the best practices for acquiring ¹H and ¹³C NMR spectra for a small molecule like 1-(4-Bromo-5-chloro-2-methoxyphenyl)ethan-1-one.
Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.
Methodology Details:
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of 1-(4-Bromo-5-chloro-2-methoxyphenyl)ethan-1-one.
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Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.[3] The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
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Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Setup:
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The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
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After inserting the sample, the instrument's field frequency is "locked" onto the deuterium signal of the CDCl₃. This compensates for any magnetic field drift during the experiment.
-
The magnetic field homogeneity is optimized through a process called "shimming," which involves adjusting currents in the shim coils to maximize spectral resolution.
-
-
Data Acquisition:
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¹H NMR: A standard single-pulse experiment is typically sufficient. A 90° pulse angle is used. For a sample of this concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment (e.g., using the zgpg30 pulse program on a Bruker instrument) is standard. This removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.[8] Due to the low natural abundance of the ¹³C isotope (~1.1%), significantly more scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are required.
-
-
Data Processing:
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The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform.
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The spectrum is then phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).
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The baseline is corrected to be flat and at zero intensity.
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The spectrum is referenced by setting the TMS peak to 0.00 ppm.
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For the ¹H spectrum, the signals are integrated to determine the relative number of protons corresponding to each peak. For both spectra, peaks are picked and their chemical shifts are tabulated.
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Conclusion
This guide provides a detailed, theory-backed prediction and analysis of the ¹H and ¹³C NMR spectra of 1-(4-Bromo-5-chloro-2-methoxyphenyl)ethan-1-one. By understanding the fundamental electronic effects of the methoxy, acetyl, bromo, and chloro substituents, one can confidently interpret the resulting spectra for structural confirmation. The provided protocol for data acquisition represents a robust methodology for obtaining high-quality experimental data, which can then be compared against the predictions laid out in this document. This combined predictive and practical approach serves as a valuable resource for any scientist engaged in the synthesis or analysis of this or structurally related compounds.
References
- Supporting Information for Chalcone Derivatives. (n.d.).
- ¹³C NMR Spectrum (1D, 75 MHz, H₂O, predicted) (NP0235194). (n.d.). NP-MRD.
- ¹H NMR Spectrum (1D, 100 MHz, H₂O, predicted) (NP0265996). (n.d.). NP-MRD.
- A facile, efficient, environmentally benign protocol for rapid synthesis of α-bromoacetophenones. (2017). Asian Journal of Organic & Medicinal Chemistry.
- CASPRE - ¹³C NMR Predictor. (n.d.).
- NMR Predictor Documentation. (n.d.). ChemAxon.
- Supporting Information for Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework. (n.d.).
- Supplementary Information for Bromination of Phenols. (n.d.). Beilstein Journals.
-
Predict ¹³C carbon NMR spectra. (n.d.). NMRdb.org. Retrieved from .
-
NMR Solvent Data Chart. (n.d.). Cambridge Isotope Laboratories, Inc. Retrieved from .
- ¹³C NMR predictor. (2024, April 2). Paul Sabatier University, virtual Chemistry 3D.
- Supporting Information for Zeolite Catalysts. (n.d.). The Royal Society of Chemistry.
- 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. (n.d.). Acta Crystallographica Section E: Structure Reports Online.
-
Predict ¹H proton NMR spectra. (n.d.). NMRdb.org. Retrieved from .
- Supporting Information for Synthesis of hydroxymethyl β-O-4 ketone models. (n.d.). The Royal Society of Chemistry.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.Organic Process Research & Development.
-
1-(4-bromo-5-chloro-2-hydroxyphenyl)ethan-1-one. (n.d.). Sigma-Aldrich. Retrieved from .
- 2-Bromo-1-(4-methoxyphenyl)ethanone. (2009). Acta Crystallographica Section E: Structure Reports Online.
- Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
- ¹³C NMR Spectroscopy. (n.d.). National Taiwan University.
- Tasks in NMR data analysis for Natural Products. (2022, April 27).
- Ethanone, 2-bromo-1-(4-methoxyphenyl)-. (n.d.). NIST Chemistry WebBook.
- Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate. (2022). Acta Crystallographica Section E: Crystallographic Communications.
-
NMR Chemical Shifts of Common Solvents as Trace Impurities. (n.d.). Carl ROTH. Retrieved from .
- Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone.ResearchGate.
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Visualizer loader [nmrdb.org]
- 3. chem.washington.edu [chem.washington.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. carlroth.com [carlroth.com]
- 6. Visualizer loader [nmrdb.org]
- 7. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]
- 8. ntunmr - 13C [sites.google.com]
